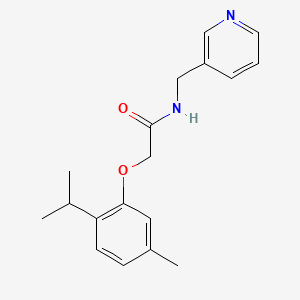![molecular formula C12H15Cl2NO B5115314 [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as lofentanil, is a synthetic opioid that belongs to the family of fentanyl analogs. It was first synthesized in 1976 by a team of researchers at Janssen Pharmaceutica and has since been used in scientific research for its potent analgesic effects.
Mecanismo De Acción
Lofentanil acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor with high affinity and activates downstream signaling pathways that inhibit the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression, as well as other effects such as nausea, vomiting, and constipation. Lofentanil has also been shown to have immunomodulatory effects, with the potential to modulate the immune response in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments include its potent analgesic effects, which can be useful in pain models, and its high affinity for the mu-opioid receptor, which can be useful in studying receptor activation and signaling pathways. However, the limitations of using [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol include its potential for respiratory depression and other side effects, which can complicate experimental design and interpretation.
Direcciones Futuras
For research on [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol include investigating its potential as a therapeutic agent for pain management and other conditions, as well as further elucidating its mechanisms of action and developing new analogs with improved pharmacological properties. Additionally, research on the immunomodulatory effects of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol may lead to new insights into the role of opioids in modulating the immune response.
Métodos De Síntesis
The synthesis of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with 2-pyrrolidinone to form the intermediate 1-(3,4-dichlorobenzyl)-2-pyrrolidinone. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by N-methylation with methyl iodide to yield [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol.
Aplicaciones Científicas De Investigación
Lofentanil has been used extensively in scientific research for its potent analgesic effects. It has been shown to be more potent than fentanyl, with a greater duration of action and a lower incidence of respiratory depression. Lofentanil has also been used in studies investigating the mechanisms of opioid receptor activation and the development of opioid tolerance.
Propiedades
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPJMCBZZRURAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)


![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)